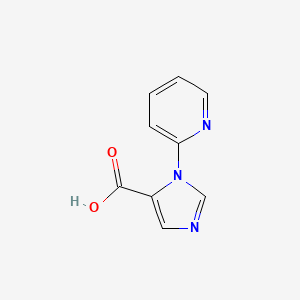
1-(2-Pyridyl)imidazole-5-carboxylic Acid
Übersicht
Beschreibung
1-(2-Pyridyl)imidazole-5-carboxylic Acid , also known by its IUPAC name 1-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid , is a chemical compound with the molecular formula C9H7N3O2 . It belongs to the class of imidazole-containing compounds and exhibits interesting properties due to its heterocyclic structure. The compound is a white to tan solid .
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One such method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups using carbonyldiimidazole (CDI) as a coupling reagent. Under microwave conditions, this process yields imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles. Notably, this method avoids the need for extensive work-up and column chromatography .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring fused with a pyridine ring. The carboxylic acid group is attached to the imidazole nitrogen. The presence of both nitrogen atoms in the heterocyclic ring system contributes to its unique properties .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
1-(2-Pyridyl)imidazole-5-carboxylic Acid and its derivatives have been widely studied for their reactivity and potential in synthesizing various organic compounds. For example, reactions involving carboxylic acid derivatives have led to the formation of 3H-imidazo[4,5-b]pyridine derivatives, displaying the versatility of these compounds in synthetic chemistry (Yıldırım et al., 2005). Additionally, compounds with structures related to this compound, such as imidazol[1,5-a]indoles, have been synthesized through N-H functionalization, showcasing the adaptability of these chemical structures in constructing various classes of compounds (Rao et al., 2019).
Coordination Polymers and Frameworks
The compound and its derivatives have also been instrumental in the formation of coordination polymers and frameworks. For instance, multi-functional ligands, including variants of the imidazole-based multi-carboxylate, have been used to react with metal ions, resulting in diverse and complex structures like 3D polymers with unique channels and frameworks (Guo et al., 2013).
Luminescent Sensing and Biological Applications
Some derivatives have shown promising applications in sensing and biological fields. A notable example is the usage of certain imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution, illustrating the potential of these compounds in environmental and biological sensing (Shao et al., 2011). Furthermore, modifications in Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the compound , have shown significant increases in biological activity, highlighting the relevance of these compounds in gene expression modulation and potentially therapeutic applications (Meier et al., 2012).
Anticorrosive Properties
Compounds structurally related to this compound, such as 1-(2-Pyridyl)-2-thiourea, have been studied for their anticorrosive properties on mild steel in acidic medium. This emphasizes the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Zhang et al., 2018).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to exhibit both acidic and basic properties due to the presence of two types of nitrogen atoms in the imidazole ring . This dual property might influence its interaction with biological targets.
Biochemical Pathways
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-(2-Pyridyl)imidazole-5-carboxylic Acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, it has been shown to interact with metalloproteins, which are proteins that contain metal ions as cofactors. These interactions can modulate the activity of the enzymes, either inhibiting or enhancing their function depending on the specific context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways in a controlled manner. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, depending on the specific enzymes present in the biological system. These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-pyridin-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-10-6-12(7)8-3-1-2-4-11-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMCHRETPQPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


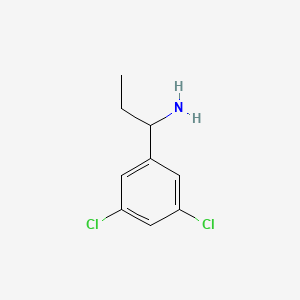
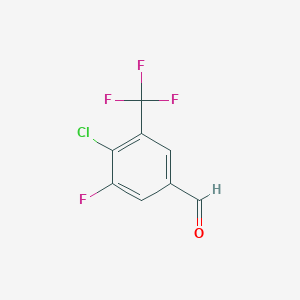

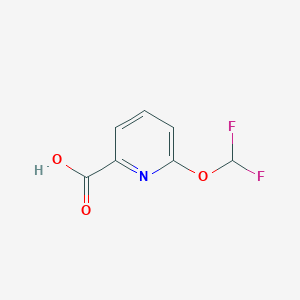
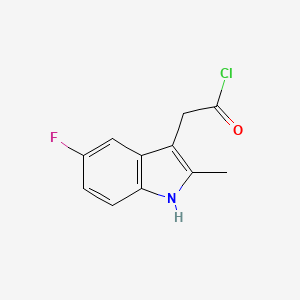
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)


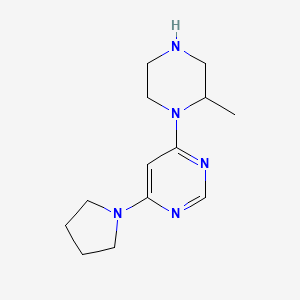

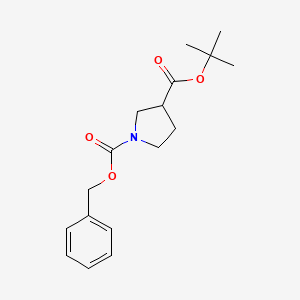
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


